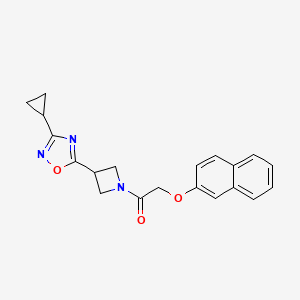
1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Research into semicarbazones and 1,3,4-oxadiazoles has highlighted their potential for anticonvulsant activity. A study by Rajak et al. (2010) designed and synthesized novel compounds based on a pharmacophoric model, showing that structural requirements necessary for anticonvulsant activity were met by these compounds. Their anticonvulsant activities were investigated using various seizure models, with some compounds subjected to GABA assay to confirm their mode of action, supporting the notion that a pharmacophoric model with four binding sites is essential for anticonvulsant activity (Rajak et al., 2010).
Antimicrobial Activity
Voskienė et al. (2012) synthesized new derivatives containing hydrazone, azole, diazole, and oxadiazole fragments, demonstrating potential antibacterial and antifungal activities. This study found that certain compounds showed antifungal activity against Candida tenuis and Aspergillus niger at low concentrations, indicating the role of N-containing substituents in enhancing antimicrobial efficacy (Voskienė et al., 2012).
Optical and Thermal Properties
Shruthi et al. (2019) investigated a novel heterocyclic compound for its optical and thermal properties. The study involved synthesizing the compound and characterizing its crystal structure, transparency, and thermal stability, highlighting its potential application in material science for its desirable physical characteristics (Shruthi et al., 2019).
Cytotoxicity Studies
Karakurt et al. (2021) explored the cytotoxic effects of new oxime ester derivatives on mouse fibroblast and human neuroblastoma cell lines, demonstrating selective toxicity towards neuroblastoma cells without affecting healthy fibroblast cells. This suggests the potential of these compounds for targeted cancer therapy (Karakurt et al., 2021).
Anticancer Evaluation
Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives for in vitro anticancer evaluation, revealing that one compound was notably active on breast cancer cell lines. This study emphasizes the potential of such compounds in developing new anticancer drugs (Salahuddin et al., 2014).
properties
IUPAC Name |
1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(12-25-17-8-7-13-3-1-2-4-15(13)9-17)23-10-16(11-23)20-21-19(22-26-20)14-5-6-14/h1-4,7-9,14,16H,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQCMFHZLQRSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

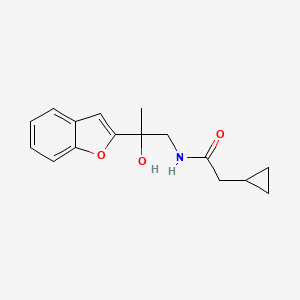
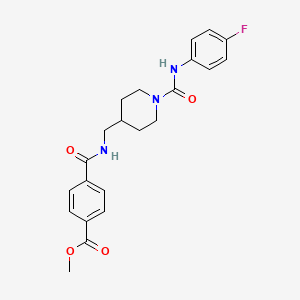
![2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)
![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2823802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)
![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)
![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)
![5-methyl-1-[(3-methylphenyl)methyl]-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2823806.png)
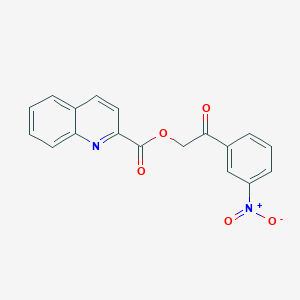
![benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2823809.png)
![2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide](/img/structure/B2823810.png)
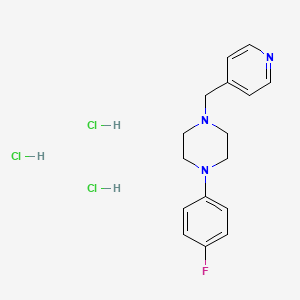
![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)